molecular formula C10H19NO B1341857 1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane CAS No. 374794-98-6

1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane

Cat. No. B1341857
CAS RN: 374794-98-6
M. Wt: 169.26 g/mol
InChI Key: VBFWOAOPBSWXNQ-UHFFFAOYSA-N
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Description

1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane is a chemical compound with the molecular formula C10H19NO . It is a colorless liquid .


Synthesis Analysis

The synthesis of 1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane involves a multistep process that includes the reaction of ketones with nitrogen compounds. The resulting mixture of products can be separated and purified through various methods.


Molecular Structure Analysis

The molecular structure of 1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane consists of 10 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom . The InChI code for this compound is 1S/C10H19NO/c1-9(2)10(5-8-12-9)3-6-11-7-4-10/h11H,3-8H2,1-2H3 .


Physical And Chemical Properties Analysis

1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane has a density of 1.0±0.1 g/cm3, a boiling point of 242.8±33.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 48.0±3.0 kJ/mol and a flash point of 96.5±14.8 °C . The compound has a molar refractivity of 49.7±0.4 cm3 .

Scientific Research Applications

Molecular Structure and Properties

“1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane” is a chemical compound with the molecular formula C10H19NO . It has an average mass of 169.264 Da and a monoisotopic mass of 169.146667 Da .

Synthesis and Structure-Activity Studies

This compound has been synthesized and assessed as M1 muscarinic agonists for the symptomatic treatment of dementia of Alzheimer’s type . The compound was designed by incorporating the tetrahydrofuran ring moiety of muscarone into an 8-azaspiro[4.5]decane skeleton .

Muscarinic Agonist Activity

The compound has been tested for central muscarinic M1 and M2 receptor affinity and in vivo muscarinic activities . These activities include amelioration of scopolamine-induced impairment in rat passive avoidance tasks, and induction of hypothermia, tremor, and salivary secretion .

Antiamnesic Activity

Some modifications of the compound, including the 2-ethyl analogue (18), 3-methylene analogue (29), 3-dithioketal analogues (26, 28), and 3-oxime analogue (37) were found to display preferential affinity for M1 receptors over M2 receptors . They also exhibited potent antiamnesic activity .

Partial Agonistic Activity for M1 Muscarinic Receptors

Only two compounds, 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decane (18) and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane (29), stimulated phosphoinositide hydrolysis in rat hippocampal slices . This indicates partial agonistic activity for M1 muscarinic receptors .

Clinical Studies

Based on the in vivo selectivity, (-)-29 was selected for clinical studies . The absolute configuration of (-)-29 was determined by X-ray crystal structure analysis to be S, being the same as that of muscarone .

properties

IUPAC Name

1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-9(2)10(5-8-12-9)3-6-11-7-4-10/h11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFWOAOPBSWXNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCNCC2)CCO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane

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